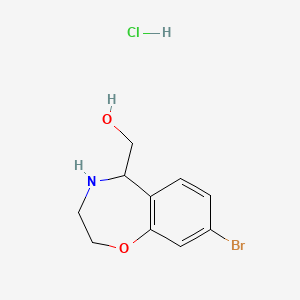![molecular formula C19H14FN3O2 B2903527 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one CAS No. 1207046-55-6](/img/structure/B2903527.png)
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H14FN3O2 and its molecular weight is 335.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . This suggests that the compound may also interact with various receptors, contributing to its biological activity.
Mode of Action
It is known that 1,3,4-oxadiazole scaffolds, which are part of the compound’s structure, selectively interact with nucleic acids, enzymes, and globular proteins . This interaction could lead to changes in the function of these targets, resulting in the compound’s biological effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, histone deacetylation, DNA topology, telomere maintenance, and nucleotide metabolism, respectively. Therefore, the compound’s interaction with these enzymes could affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. For instance, inhibition of enzymes like thymidylate synthase and topoisomerase II could lead to disruption of DNA synthesis and topology, respectively, potentially leading to cell death .
Propriétés
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUWIXYIMFKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903452.png)




![N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2903458.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2903460.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B2903461.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)
![methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)

